(E)-1-(5-Ethylpyridin-2-yl)-N-(4-methoxyphenyl)methanimine
Description
Properties
CAS No. |
647840-22-0 |
|---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-(5-ethylpyridin-2-yl)-N-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C15H16N2O/c1-3-12-4-5-14(16-10-12)11-17-13-6-8-15(18-2)9-7-13/h4-11H,3H2,1-2H3 |
InChI Key |
RYYJHVCYJBTGDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1)C=NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-Ethylpyridin-2-yl)-N-(4-methoxyphenyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. In this case, 5-ethyl-2-pyridinecarboxaldehyde would react with 4-methoxyaniline under acidic or basic conditions to form the imine. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(5-Ethylpyridin-2-yl)-N-(4-methoxyphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form an oxime or a nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a ligand in coordination chemistry.
Medicine: Could be explored for its pharmacological properties, such as antimicrobial or anticancer activity.
Industry: May be used in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(5-Ethylpyridin-2-yl)-N-(4-methoxyphenyl)methanimine would depend on its specific application. In biological systems, it could interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs differ in substituents on the aromatic rings or the imine’s nitrogen atom. Representative examples include:
Physicochemical Properties
- logP (Octanol-Water Partition Coefficient): Target compound (estimated): ~2.5–3.0 (based on ethylpyridinyl and methoxyphenyl contributions). Analogues:
- (E)-N-(4-Butylphenyl)-1-(4-methoxyphenyl)methanimine: logP = 1.687
(E)-1-(4-Methoxyphenyl)-N-(4-methylphenyl)methanimine: logP ≈ 2.1 (predicted)
The ethylpyridinyl group likely increases hydrophobicity compared to phenyl or furyl analogs.- Molecular Volume (McGowan Volume): (E)-N-(4-Methoxyphenyl)-1-(4-morpholino)methanimine: 172.72 mL/mol Target compound: Expected higher volume due to the ethylpyridinyl group.
Crystallographic and Conformational Features
Dihedral Angles:
- Intermolecular Interactions: Weak C–H⋯N and C–H⋯X (X = halogen) hydrogen bonds dominate packing in halogenated analogs . The methoxy group in the target compound may engage in C–H⋯O interactions, altering crystal packing compared to non-polar substituents.
Data Tables
Table 1: Substituent Effects on logP
Table 2: Crystallographic Parameters of Selected Analogs
Q & A
Q. What are the standard synthetic routes for (E)-1-(5-Ethylpyridin-2-yl)-N-(4-methoxyphenyl)methanimine, and how are reaction conditions optimized?
The synthesis typically involves a multi-step process starting with condensation between 5-ethylpyridine-2-carbaldehyde and 4-methoxyaniline. Key steps include:
- Catalysts : Palladium or copper catalysts are often employed for coupling reactions, particularly for introducing the ethyl group on the pyridine ring .
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or toluene are used under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Temperature control : Reactions are conducted at 60–80°C to balance reaction rate and product stability .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures ensures high purity (>95%) .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the (E)-configuration and substitution patterns (e.g., methoxy and ethyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHNO) and isotopic distribution .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using UV visualization .
Q. What structural features influence its chemical reactivity?
- Methoxyphenyl group : Enhances electron density, facilitating electrophilic substitution reactions .
- Ethylpyridine moiety : The ethyl group introduces steric hindrance, affecting regioselectivity in cross-coupling reactions .
- (E)-Configuration : Stabilized by intramolecular hydrogen bonding between the imine nitrogen and methoxy oxygen, confirmed by X-ray crystallography .
Advanced Research Questions
Q. How can reaction yields be improved while minimizing byproducts?
- Optimized catalyst loading : Reducing palladium catalyst to 2 mol% decreases cost without compromising yield (85–90%) .
- Solvent screening : Switching from DMF to acetonitrile reduces side reactions (e.g., hydrolysis of the imine group) .
- In situ monitoring : Real-time FT-IR tracks imine formation, enabling timely reaction termination .
Q. How do contradictory bioactivity results (e.g., antimicrobial vs. inactive) arise in studies?
- Assay variability : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative) and incubation conditions (pH, temperature) significantly alter activity profiles .
- Structural analogs : Minor modifications (e.g., replacing methoxy with chloro groups) drastically affect target binding, as seen in related pyrimidine derivatives .
Q. What computational approaches predict its interaction with biological targets?
- Molecular docking : Simulations with Staphylococcus aureus dihydrofolate reductase (DHFR) reveal strong binding (ΔG = −9.2 kcal/mol) via hydrogen bonds with the imine and methoxy groups .
- QSAR modeling : Electron-withdrawing substituents on the phenyl ring correlate with enhanced antifungal activity (R = 0.87) .
Q. How does the compound’s stability vary under different storage conditions?
Q. What evidence links its crystal structure to bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
